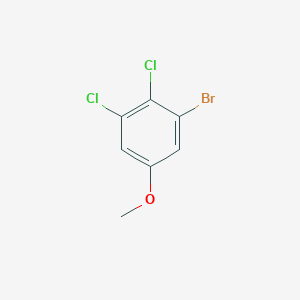

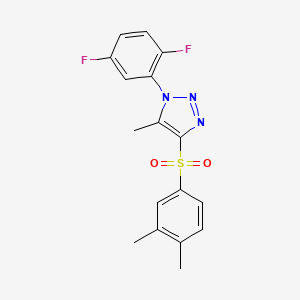

![molecular formula C10H13Cl2NO2 B2971909 Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride CAS No. 155541-87-0](/img/structure/B2971909.png)

Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride” is a chemical compound with the CAS Number: 155541-87-0 . It has a molecular weight of 250.12 . The IUPAC name for this compound is methyl [(4-chlorobenzyl)amino]acetate hydrochloride . It is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for “Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride” is 1S/C10H12ClNO2.ClH/c1-14-10(13)7-12-6-8-2-4-9(11)5-3-8;/h2-5,12H,6-7H2,1H3;1H . This code provides a specific textual identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis

“Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride” is a powder . It has a molecular weight of 250.12 . The compound is typically stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis of Transition Metal Complexes

“Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride” is used in the synthesis of transition metal complexes. The ligand was synthesized and purified through column chromatography. Cr+3, Mn+2, Co+3, Ni+2, Cu+2 complexes of the ligand were synthesized under basic conditions .

Antibacterial Activities

The antibacterial activities of “Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride” and its complexes were examined against S. aureus, E. coli, B. pumilis and S. typhi. The Cobalt complex of this compound has excellent potential to act against all of them .

Antioxidant Activities

“Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride” and its complexes were found to be active antioxidants .

Drug Discovery

These compounds may have potentialities for the discovery of new, cheaper and efficient drugs against various infectious diseases .

Proteomics Research

“Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride” is a biochemical used for proteomics research .

Intermediate in Synthesis

“Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride” acts as an important intermediate in the synthesis of different structures .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

Eigenschaften

IUPAC Name |

methyl 2-[(4-chlorophenyl)methylamino]acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)7-12-6-8-2-4-9(11)5-3-8;/h2-5,12H,6-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIDHGMVFUBCGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNCC1=CC=C(C=C1)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{[(4-chlorophenyl)methyl]amino}acetate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-thiomorpholin-4-ylpyrazin-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2971835.png)

![5-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2971840.png)

![9-(2,4-dimethylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2971842.png)

![7-Fluoro-2-methyl-3-[[1-(1,3-oxazol-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2971844.png)

![4-(4-methoxybenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2971847.png)

![Ethyl 4-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2971848.png)